molecular formula C20H20N2O2S B299666 N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide

N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide

Cat. No. B299666
M. Wt: 352.5 g/mol
InChI Key: PLFRGRDSCRIAOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide, also known as NPS, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the sulfonamide class of compounds, which have a wide range of applications in both medicine and chemistry. NPS is unique in that it has been shown to have a variety of effects on the body, making it an important tool for researchers in a number of different fields.

Mechanism of Action

The mechanism of action of N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide is complex and not fully understood. It is believed to act as a modulator of certain receptors in the brain, including the dopamine and serotonin receptors. This can lead to a variety of effects on the body, including changes in mood, behavior, and cognition. N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide has also been shown to have anti-inflammatory effects, which may be related to its ability to modulate certain receptors in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide are varied and complex. It has been shown to have effects on a variety of systems in the body, including the nervous system, immune system, and cardiovascular system. N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide has been shown to modulate the activity of certain receptors in the brain, leading to changes in mood, behavior, and cognition. It has also been shown to have anti-inflammatory effects, which may be related to its ability to modulate certain receptors in the body.

Advantages and Limitations for Lab Experiments

The use of N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide in lab experiments has several advantages and limitations. One advantage is that it has a variety of effects on the body, making it a useful tool for researchers studying a wide range of conditions. However, the complex nature of its mechanism of action can make it difficult to interpret the results of experiments. Additionally, the synthesis process for N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide is complex and can be challenging, which may limit its availability for some researchers.

Future Directions

There are several future directions for research on N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide. One area of interest is its potential use in the treatment of addiction and other neurological disorders. Researchers are also interested in further exploring its anti-inflammatory properties and its potential use in the treatment of inflammatory conditions. Additionally, there is interest in developing new synthesis methods for N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide that are more efficient and cost-effective. Overall, N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide is a promising compound that has the potential to have a significant impact on scientific research in a variety of fields.

Synthesis Methods

The synthesis of N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide is a complex process that involves several steps. The first step involves the reaction of 2-naphthalenesulfonyl chloride with pyrrolidine to form an intermediate compound. This intermediate is then reacted with 3-aminophenylboronic acid to form the final product, N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide. The synthesis process can be challenging and requires careful attention to detail to ensure that the final product is of high quality.

Scientific Research Applications

N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide has been extensively studied for its potential use in scientific research. It has been shown to have a variety of effects on the body, including the ability to modulate the activity of certain receptors in the brain. This makes it an important tool for researchers studying the mechanisms of addiction and other neurological disorders. N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide has also been shown to have anti-inflammatory properties, making it a potential treatment for a variety of inflammatory conditions.

properties

Product Name

N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide

Molecular Formula

C20H20N2O2S

Molecular Weight

352.5 g/mol

IUPAC Name

N-(3-pyrrolidin-1-ylphenyl)naphthalene-2-sulfonamide

InChI

InChI=1S/C20H20N2O2S/c23-25(24,20-11-10-16-6-1-2-7-17(16)14-20)21-18-8-5-9-19(15-18)22-12-3-4-13-22/h1-2,5-11,14-15,21H,3-4,12-13H2

InChI Key

PLFRGRDSCRIAOH-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Canonical SMILES

C1CCN(C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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